3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester
CAS No.: 1403766-71-1
Cat. No.: VC3413052
Molecular Formula: C9H15FO3
Molecular Weight: 190.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403766-71-1 |
|---|---|
| Molecular Formula | C9H15FO3 |
| Molecular Weight | 190.21 g/mol |
| IUPAC Name | propan-2-yl 3-fluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C9H15FO3/c1-6(2)13-8(12)9(5-11)3-7(10)4-9/h6-7,11H,3-5H2,1-2H3 |
| Standard InChI Key | KLGGTABQUOVECI-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)C1(CC(C1)F)CO |
| Canonical SMILES | CC(C)OC(=O)C1(CC(C1)F)CO |
Introduction
Chemical Identity and Structural Characteristics
3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester is a synthetic organic compound characterized by a cyclobutane core structure with several functional groups attached. Its molecular formula is C9H15FO3, with a molecular weight of 190.21 g/mol. The compound features a four-membered ring cyclobutane as its backbone, with three key functional groups: a fluorine atom, a hydroxymethyl group, and an isopropyl ester group. This unique combination of structural elements contributes to its distinctive chemical behavior and potential applications.
The IUPAC name for this compound is propan-2-yl 3-fluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate, which precisely describes its structural arrangement. The cyclobutane ring serves as the core scaffold, with the fluorine atom and hydroxymethyl group contributing to the compound's polarity and hydrogen-bonding capabilities. The isopropyl ester group adds a lipophilic character to the molecule, potentially enhancing its membrane permeability in biological systems.
Chemical Properties and Structural Analysis
The structural configuration of 3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester is characterized by several key features that influence its chemical behavior. The four-membered cyclobutane ring introduces ring strain, which affects the compound's reactivity patterns. The fluorine atom, known for its high electronegativity, creates an electron-withdrawing effect that influences the electronic distribution within the molecule. This electronic characteristic has implications for the compound's reactivity and binding interactions with potential biological targets.
The hydroxymethyl group provides a site for hydrogen bonding, which can be crucial for interactions with biological receptors or other molecules. This feature, combined with the isopropyl ester group, creates an interesting balance of hydrophilic and hydrophobic characteristics within the molecule. The isopropyl ester group contributes to the compound's lipophilicity, potentially facilitating its passage through biological membranes and influencing its pharmacokinetic profile.
Chemical Data and Identification
The definitive identification of 3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester is supported by various chemical identifiers and spectroscopic data. This information is crucial for researchers seeking to work with or study this compound.
Chemical Identification Parameters
The compound is registered with CAS No. 1403766-71-1, providing a unique identifier for database searches and regulatory purposes. Its molecular structure can be represented in various formats, including Standard InChI (InChI=1S/C9H15FO3/c1-6(2)13-8(12)9(5-11)3-7(10)4-9/h6-7,11H,3-5H2,1-2H3) and Standard InChIKey (KLGGTABQUOVECI-UHFFFAOYSA-N), which are essential for computational chemistry and database integration. The compound is also indexed in the PubChem database with Compound ID 72207774, facilitating access to additional information and research findings.
The chemical structure can be represented using canonical SMILES notation: CC(C)OC(=O)C1(CC(C1)F)CO, which provides a concise linear representation of the molecular structure. This notation is particularly useful for computational studies, database searches, and structural comparisons.
Chemical Data Table
| Parameter | Value |
|---|---|
| CAS Number | 1403766-71-1 |
| Molecular Formula | C9H15FO3 |
| Molecular Weight | 190.21 g/mol |
| IUPAC Name | propan-2-yl 3-fluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C9H15FO3/c1-6(2)13-8(12)9(5-11)3-7(10)4-9/h6-7,11H,3-5H2,1-2H3 |
| Standard InChIKey | KLGGTABQUOVECI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)C1(CC(C1)F)CO |
| PubChem Compound ID | 72207774 |
Biological Activities and Applications
Research indicates that 3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester exhibits various biological activities that could be valuable for pharmaceutical and medicinal chemistry applications. These properties stem from the compound's unique structural features and their influence on biological interactions.
Antimicrobial Properties
Compounds with structures similar to 3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester have demonstrated the ability to inhibit the growth of certain bacteria. This antimicrobial activity suggests potential applications in developing new antimicrobial agents, which is particularly significant given the global challenge of antimicrobial resistance. The mechanism of this antimicrobial action may be related to the compound's ability to interact with bacterial cellular components, possibly disrupting cell membrane integrity or interfering with essential metabolic processes.
Enzyme Modulation Capabilities
3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester may have the ability to modulate specific enzyme activities, which could be beneficial in therapeutic contexts. This modulation could be particularly relevant in diseases characterized by dysregulated enzyme function. The presence of the fluorine atom likely enhances the compound's binding affinity to enzyme active sites due to the unique electronic effects created by fluorine's high electronegativity.
Research Findings and Future Directions
Current research on fluorinated cyclobutane derivatives like 3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester primarily focuses on understanding their physicochemical properties and exploring their potential biological activities. These investigations provide valuable insights for future applications and development.
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